Phoslactomycin D

説明

特性

CAS番号 |

122856-28-4 |

|---|---|

分子式 |

C31H50NO10P |

分子量 |

627.7 g/mol |

IUPAC名 |

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylpentanoate |

InChI |

InChI=1S/C31H50NO10P/c1-4-24-13-15-30(35)41-27(24)16-17-31(36,18-19-32)28(42-43(37,38)39)21-25(33)10-6-5-8-23-9-7-11-26(20-23)40-29(34)14-12-22(2)3/h5-6,8,10,13,15-17,22-28,33,36H,4,7,9,11-12,14,18-21,32H2,1-3H3,(H2,37,38,39)/b8-5+,10-6+,17-16+ |

InChIキー |

AAYSLXZWMOLRDM-NAOUFDFXSA-N |

異性体SMILES |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |

正規SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |

同義語 |

phoslactomycin D |

製品の起源 |

United States |

Foundational & Exploratory

Phoslactomycin D: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Phoslactomycin D (PLM D), a member of the phoslactomycin family of natural products. These compounds are noted for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a key regulator of numerous cellular processes. This guide details the discovery of PLM D from its microbial source, outlines comprehensive experimental protocols for its isolation and purification, and discusses the methodologies used for its structure elucidation.

Discovery of this compound

Phoslactomycins A through F, including this compound, were first reported in 1989 as novel antifungal antibiotics isolated from the culture broth of a soil actinomycete.[1] Through morphological, cultural, and physiological studies, the producing organism was identified as Streptomyces nigrescens strain SC-273.[2] The phoslactomycins are characterized as polyketide-derived metabolites possessing an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring.[1] The structural variation among these analogs, including PLM D, arises from different acyl substituents bound to the cyclohexane ring moiety.[1]

Experimental Protocols

The following sections describe the detailed methodologies for the fermentation of Streptomyces nigrescens, the subsequent isolation and purification of this compound, and the analytical techniques employed for its structural characterization.

Fermentation Protocol

Aseptic techniques are required for all stages of the fermentation process to prevent contamination.

-

Strain Inoculation : A pure culture of Streptomyces nigrescens SC-273 is used to inoculate a seed culture medium.

-

Seed Culture : The seed culture is incubated in a shaker flask under optimal conditions (e.g., 28-30°C, 200 rpm) for 2-3 days to achieve sufficient biomass.

-

Production Fermentation : The seed culture is then transferred to a large-scale production fermentor containing a suitable nutrient-rich medium.

-

Incubation : The production culture is maintained for approximately 180-200 hours at 28°C with controlled aeration and agitation to maximize the production of secondary metabolites.[3]

-

Monitoring : The fermentation progress is monitored by measuring parameters such as pH, biomass, and antibiotic activity through bioassays.

Isolation and Purification Protocol

The following protocol is a composite methodology based on standard practices for isolating polyketide metabolites from Streptomyces fermentations.[2][4]

-

Harvesting : The culture broth is harvested after the fermentation period. The mycelial biomass is separated from the supernatant via centrifugation or filtration.

-

Solvent Extraction : The supernatant is extracted with an equal volume of n-butanol (BuOH). The organic phase, containing the phoslactomycins, is collected.[2]

-

Concentration : The butanol extract is concentrated under reduced pressure to yield a crude oily residue.

-

Gel Filtration Chromatography : The crude extract is subjected to gel filtration chromatography (e.g., using Sephadex LH-20) to separate compounds based on size, affording a partially purified active fraction.

-

Reverse-Phase Chromatography : Further purification is achieved using reverse-phase column chromatography.

-

High-Performance Liquid Chromatography (HPLC) : The final purification step involves preparative reverse-phase HPLC to isolate this compound to a high degree of purity.[2]

Structure Elucidation

The definitive structure of this compound was determined using a combination of physicochemical analyses and advanced spectroscopic techniques, as established by Fushimi et al. (1989).[1]

Physicochemical and Spectroscopic Analysis

-

Elemental Analysis & Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.

-

UV-Visible Spectroscopy : UV-Vis spectroscopy is employed to identify chromophores, such as the conjugated diene system present in the phoslactomycin core structure.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups, including hydroxyls (-OH), carbonyls (C=O) of the lactone, and the phosphate ester (P-O-C) bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A full suite of NMR experiments is crucial for complete structure elucidation:

-

¹H NMR : Determines the proton environment, including chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR : Identifies all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish connectivity between protons (¹H-¹H COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the unambiguous assembly of the molecular structure.

-

Quantitative Data

The following tables summarize the known physicochemical and spectroscopic data for this compound. The majority of this data is derived from the original 1989 publication by Fushimi et al.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C27H43O9P |

| Appearance | Reported as a colorless powder. |

| Solubility | Soluble in methanol, butanol; sparingly soluble in water. |

| UV λmax (MeOH) | Data reported in Fushimi et al. (1989), characteristic of the conjugated diene system. |

| IR (KBr) | Data reported in Fushimi et al. (1989), indicating hydroxyl, carbonyl, and phosphate groups. |

| Optical Rotation | Specific value reported in Fushimi et al. (1989). |

Table 2: ¹³C and ¹H NMR Data for this compound

The complete assignment of proton and carbon signals was achieved through comprehensive 2D NMR analysis as reported by Fushimi et al. (1989). The structure of the acyl side chain was determined to be a 4-methylbutyryl group. While the original publication contains the specific chemical shifts, this data is not available in publicly accessible databases.

Mechanism of Action and Biological Activity

Phoslactomycins are potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical tumor suppressor that controls a vast array of signaling pathways responsible for cell growth, proliferation, and apoptosis. By inhibiting PP2A, phoslactomycins maintain the phosphorylated (often activated) state of key signaling proteins. Studies on the closely related Phoslactomycin A have shown that it binds directly to the cysteine-269 residue of the PP2A catalytic subunit (PP2Ac), thereby inhibiting its enzymatic activity.[5] This inhibition can sensitize cancer cells to chemotherapy, for instance, by modulating the PI3K-AKT signaling pathway.[6]

This compound demonstrated strong antifungal activity, particularly against phytopathogenic fungi such as Botrytis cinerea and Alternaria kikuchiana.[2]

Conclusion

This compound, produced by Streptomyces nigrescens, is a significant natural product due to its potent antifungal properties and its specific mechanism of action as a PP2A inhibitor. The established protocols for its fermentation and isolation provide a clear path for obtaining this compound for further research and development. Its ability to modulate a fundamental cellular signaling pathway underscores its potential as a valuable chemical probe for studying cell biology and as a lead compound for the development of novel therapeutics.

References

- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]

- 6. scispace.com [scispace.com]

Unraveling the Molecular Architecture of Phoslactomycin D: A Technical Guide to NMR-Based Structure Elucidation

For Immediate Release

[City, State] – November 7, 2025 – The intricate process of determining the three-dimensional structure of Phoslactomycin D, a potent antifungal agent, relies heavily on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core NMR methodologies employed in the structural elucidation of this complex natural product. By presenting detailed experimental protocols, quantitative data, and a logical workflow, this guide serves as a vital resource for those engaged in the discovery and development of novel therapeutic agents.

Phoslactomycins are a family of natural products produced by various Streptomyces species, exhibiting a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1] The structure of this compound, one of the members of this family, was successfully elucidated through a series of sophisticated one-dimensional (1D) and two-dimensional (2D) NMR experiments.[2] These techniques provide detailed information about the chemical environment and connectivity of each atom within the molecule, allowing for the piecing together of its complex architecture.

Core Principles of NMR-Based Structure Elucidation

The fundamental principle behind NMR spectroscopy lies in the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint for each atom in a molecule. Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, result in the splitting of NMR signals, providing valuable information about the connectivity of atoms through chemical bonds. The magnitude of this splitting is measured by the coupling constant (J).

Experimental Protocols for this compound Analysis

The structural determination of this compound involves a suite of NMR experiments, each providing a unique piece of the structural puzzle. The following outlines the typical experimental protocols:

1. Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration suitable for NMR analysis (typically 1-10 mg/mL). The choice of solvent is critical to ensure good solubility and to minimize interference from solvent protons. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a zero point for the chemical shift scale.

2. 1D NMR Spectroscopy:

-

¹H NMR (Proton NMR): This is the most fundamental NMR experiment and provides information about the number of different types of protons in the molecule, their chemical environments, and their neighboring protons through spin-spin coupling. The spectrum is typically acquired with a set number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is often employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

3. 2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum indicate which protons are neighbors in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is instrumental in assigning the proton signals to their corresponding carbon atoms in the molecular framework.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connections between different structural fragments and for assigning quaternary carbons (carbons with no attached protons).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the stereochemistry and three-dimensional conformation of the molecule.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, as determined from the analysis of its NMR spectra. This data is essential for the complete assignment of the molecule's structure.

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Data to be populated from the full text of Fushimi et al., 1989) |

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

| ... | ... |

| (Data to be populated from the full text of Fushimi et al., 1989) |

Visualizing the Structure Elucidation Workflow

The process of elucidating the structure of this compound from its NMR data can be visualized as a logical workflow. This involves the sequential interpretation of data from different NMR experiments to build up the molecular structure piece by piece.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phoslactomycin D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, stereochemistry, and known biological context of Phoslactomycin D, a member of the phoslactomycin family of natural products. This family of compounds, isolated from various Streptomyces species, has garnered significant interest due to their potent and selective inhibition of protein phosphatase 2A (PP2A), a key regulator of numerous cellular processes.[1][2][3][4][5][6]

Chemical Structure and Stereochemistry

The structures of Phoslactomycins A through F have been elucidated, with the core molecular architecture remaining consistent across these analogs. The primary point of structural diversity lies in the acyl side chain attached to the cyclohexane ring.[7] For this compound, this side chain is derived from 4-methylbutyryl-CoA.[8]

Based on the established core structure of the phoslactomycin family and the specific side chain of this compound, the following chemical structure is proposed:

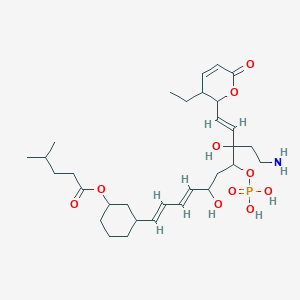

[Image of the chemical structure of this compound will be generated based on the core phoslactomycin structure with a 4-methylpentanoyl group attached to the hydroxyl of the cyclohexane ring]

Core Structural Features:

-

α,β-Unsaturated δ-Lactone: A six-membered lactone ring with a double bond between the alpha and beta carbons.

-

Phosphate Ester: A phosphate group esterified to a hydroxyl group on the polyketide chain.

-

Conjugated Diene: A system of two conjugated double bonds within the polyketide backbone.

-

Cyclohexane Ring: A substituted cyclohexane moiety.[7]

Stereochemistry:

While the absolute stereochemistry of each chiral center in this compound has not been individually reported, the stereochemical configuration of the core structure is expected to be conserved across the phoslactomycin family, as established through the total synthesis of other members like Phoslactomycin B.[9] The intricate stereochemistry is a critical determinant of its biological activity.

Physicochemical and Biological Activity Data

Specific quantitative data for this compound is limited in the available literature. However, data from closely related phoslactomycins, particularly their potent inhibition of Protein Phosphatase 2A (PP2A), provides valuable insights into the expected activity of this compound.

| Compound | Target | IC50 | Cell Line/Assay Conditions | Reference |

| Phoslactomycin F | Protein Phosphatase 2A | 4.7 µM | in vitro assay | [1] |

| Phoslactomycin A | Protein Phosphatase 2A | Potent Inhibitor | Not specified | [2] |

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, characterization, and biological evaluation of phoslactomycins, which can be adapted for the specific study of this compound.

Isolation and Purification of Phoslactomycins from Streptomyces

This protocol describes a general method for the extraction and purification of phoslactomycins from a culture of a producing Streptomyces strain.

Workflow for Phoslactomycin Isolation

Caption: General workflow for the isolation and purification of Phoslactomycins.

Methodology:

-

Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium under optimal conditions for phoslactomycin production.

-

Extraction: Separate the mycelia from the culture broth by centrifugation. Extract the supernatant with an appropriate organic solvent, such as ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate major fractions.

-

Monitor the fractions for antifungal or phosphatase inhibitory activity.

-

Further purify the active fractions using high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) to isolate pure this compound.[10]

-

Structural Elucidation

The chemical structure of the isolated this compound can be determined using a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Caption: Spectroscopic techniques for the structural elucidation of this compound.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton and the assignment of the side chain.[10][11]

-

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as hydroxyls, carbonyls (from the lactone and ester), and phosphate groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Confirms the presence of conjugated systems like the diene and the α,β-unsaturated lactone.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This colorimetric assay is used to quantify the inhibitory activity of this compound against PP2A.

PP2A Inhibition Assay Workflow

Caption: Workflow for a colorimetric Protein Phosphatase 2A inhibition assay.

Methodology:

-

Reaction Setup: In a microplate well, combine a buffered solution containing purified PP2A enzyme with varying concentrations of this compound (and appropriate controls, including a no-inhibitor control).

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period at a controlled temperature.

-

Initiation of Reaction: Add a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific time to allow for substrate turnover.

-

Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Measurement: Measure the absorbance of the resulting colored product (p-nitrophenol) using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Interactions

The primary molecular target of the phoslactomycin family is Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating a wide array of cellular signaling pathways. By inhibiting PP2A, phoslactomycins can profoundly impact these pathways. Phoslactomycin A has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cys-269 residue.[2]

Simplified Signaling Cascade Affected by this compound

Caption: this compound inhibits PP2A, leading to hyperphosphorylation of substrate proteins and deregulation of downstream signaling.

Mechanism of Action:

PP2A functions by removing phosphate groups from serine and threonine residues on a multitude of substrate proteins. This dephosphorylation can either activate or inactivate the substrate, depending on the specific protein and signaling context. By inhibiting PP2A, this compound leads to the hyperphosphorylation of these substrates. This sustained phosphorylation can dysregulate critical signaling pathways, including those involved in:

-

Cell Cycle Progression: PP2A regulates key cell cycle checkpoints. Its inhibition can lead to cell cycle arrest.

-

Apoptosis: PP2A is involved in the regulation of pro- and anti-apoptotic proteins. Its inhibition can promote apoptosis in cancer cells.

-

Cytoskeletal Dynamics: Phoslactomycins have been shown to induce depolymerization of actin filaments, suggesting a role for PP2A in regulating the cytoskeleton.[1]

-

MAPK Signaling: The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival, and is regulated by PP2A.

The ability of this compound to modulate these fundamental cellular processes through the inhibition of PP2A underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate the specific molecular interactions and downstream consequences of PP2A inhibition by this compound in various biological systems.

References

- 1. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Protein Phosphatase 2A Sensitizes Mucoepidermoid Carcinoma to Chemotherapy via the PI3K-AKT Pathway in Response to Insulin Stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phoslactomycin Family (PLM A-G): A Technical Guide to a Promising Class of Natural Products

Abstract

The phoslactomycin (PLM) family of natural products, encompassing PLM A through G, represents a class of potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A).[1][2][3][4][5] Isolated from various Streptomyces species, these polyketide-derived metabolites have garnered significant attention from the scientific community due to their diverse biological activities, including pronounced antifungal and promising anticancer properties.[3][4][6] This technical guide provides a comprehensive overview of the phoslactomycin family, detailing their mechanism of action, summarizing key quantitative biological data, outlining experimental protocols for their study, and visualizing associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

The phoslactomycins are characterized by a unique chemical architecture featuring an α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene system, and a cyclohexane moiety.[2] Variations in the substituents on the cyclohexane ring give rise to the different members of the family, PLM A-G.[2] Their primary molecular target is the catalytic subunit of PP2A, a crucial enzyme involved in the regulation of numerous cellular processes.[1][5] By inhibiting PP2A, phoslactomycins can modulate key signaling pathways, leading to their observed antifungal and cytotoxic effects.[3][4] The intricate structure and potent biological activity of the phoslactomycins have made them attractive targets for total synthesis and biosynthetic engineering efforts.[1][4][7]

Chemical Structures

The core structure of the phoslactomycin family is a polyketide-derived backbone. The individual members, PLM A-G, are distinguished by modifications to the cyclohexane ring.

(A visual representation of the chemical structures of PLM A-G would be included here in a full whitepaper. For this text-based format, a descriptive summary is provided.)

Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)

The principal mechanism of action of the phoslactomycin family is the inhibition of protein phosphatase 2A (PP2A).[1][3][4][5] PP2A is a major serine/threonine phosphatase that plays a critical role in regulating a wide array of cellular signaling pathways, including those involved in cell cycle progression, growth, and apoptosis. Phoslactomycin A (PLMA) has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac), specifically targeting the Cys-269 residue.[5] This interaction is crucial for the potent inhibition of PP2Ac activity.[5]

The inhibition of PP2A by phoslactomycins leads to the hyperphosphorylation of various downstream protein substrates, thereby disrupting the normal signaling cascades that are dependent on PP2A activity. This disruption is the underlying cause of the observed biological effects, such as cell cycle arrest and apoptosis in cancer cells and growth inhibition in fungi.

Downstream Signaling Pathways

The inhibition of PP2A by phoslactomycins has significant consequences for several key signaling pathways critical in cancer and other diseases. These include:

-

MAPK/ERK Pathway: PP2A is a known negative regulator of the MAPK/ERK pathway. Inhibition of PP2A can lead to the sustained activation of this pathway, which, depending on the cellular context, can paradoxically promote either cell survival or apoptosis.

-

PI3K/Akt Pathway: PP2A dephosphorylates and inactivates Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival and proliferation. Inhibition of PP2A can therefore lead to the hyperactivation of Akt.

-

Wnt/β-catenin Pathway: PP2A is involved in the regulation of β-catenin stability. Disruption of PP2A activity can affect the delicate balance of this pathway, which is often dysregulated in cancer.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of the phoslactomycin family.

Table 1: Protein Phosphatase Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Phoslactomycin F | PP2A | 4.7 |

Note: Data for other phoslactomycins against a range of phosphatases (PP1, PP2B, PP2C) is limited in the currently available literature.

Table 2: Antifungal Activity

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Phoslactomycins | Pyricularia oryzae | ED50: 7-16 µM | |

| Phoslactomycins | Septoria tritici | ED50: 7-16 µM |

Note: MIC (Minimum Inhibitory Concentration) and ED50 (Effective Dose, 50%) values are reported. More specific data for individual PLMs against a broader range of fungal pathogens is an area for further research.

Table 3: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Lactomycin A | Cathepsin B Inhibitor | 0.8-4.5 µg/mL | [8] |

Note: Lactomycins are dephosphorylated derivatives of phoslactomycins.[8] Data for the direct anticancer activity of PLM A-G against various cancer cell lines is still emerging.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of phoslactomycins. For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the cited literature.

Isolation and Purification of Phoslactomycins from Streptomyces

A general workflow for the isolation and purification of phoslactomycins from a Streptomyces fermentation broth is as follows:

-

Fermentation: Cultivate the producing Streptomyces strain in a suitable liquid medium under optimal conditions for phoslactomycin production.

-

Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to purify the individual phoslactomycins. This typically involves:

-

Silica Gel Chromatography: For initial fractionation based on polarity.

-

Reverse-Phase High-Performance Liquid Chromatography (HPLC): For high-resolution separation of the different phoslactomycin analogues.

-

-

Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their identity and structure.

Total Synthesis of Phoslactomycins

The total synthesis of phoslactomycins, particularly Phoslactomycin B, has been achieved through convergent synthetic strategies.[1][7] Key reactions employed in these syntheses include:

-

Asymmetric Pentenylation: To establish key stereocenters.[7]

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.[7]

-

Ring-Closing Metathesis: To construct the lactone ring.[7]

-

Asymmetric Dihydroxylation: To introduce hydroxyl groups with specific stereochemistry.[7]

-

Stille Coupling: For the coupling of organotin compounds with organic halides.[7]

A detailed protocol for the total synthesis of a specific phoslactomycin would involve numerous steps with specific reagents, reaction conditions, and purification methods for each intermediate, as detailed in the primary literature.[1][7]

Protein Phosphatase 2A (PP2A) Inhibition Assay

The inhibitory activity of phoslactomycins against PP2A can be determined using a colorimetric assay.[9] A general procedure is as follows:

-

Reagents:

-

Purified recombinant human PP2A catalytic subunit (rhPP2Ac).

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R).

-

Malachite Green Phosphate Assay Kit.

-

Phoslactomycin compounds of interest.

-

-

Procedure:

-

Prepare a series of dilutions of the phoslactomycin compounds.

-

In a microplate, incubate the PP2A enzyme with the phoslactomycin dilutions for a defined period.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent, which forms a colored complex with phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each phoslactomycin concentration relative to a control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the phoslactomycin concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[9]

-

Conclusion and Future Directions

The phoslactomycin family of natural products represents a compelling class of bioactive molecules with significant therapeutic potential. Their potent and selective inhibition of PP2A provides a clear mechanism of action and a strong rationale for their development as antifungal and anticancer agents. While progress has been made in their total synthesis and the understanding of their biological activities, further research is warranted in several areas. A comprehensive evaluation of the structure-activity relationships across the entire PLM A-G series is needed to identify the most promising candidates for further development. Additionally, more extensive studies are required to fully elucidate their efficacy and safety in preclinical models. The continued exploration of the phoslactomycin family holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric total synthesis of (+)-phoslactomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lactomycins A-C, Dephosphorylated Phoslactomycin Derivatives that Inhibit Cathepsin B, from the Marine-derived Streptomyces sp. ACT232 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biosynthesis of Phoslactomycin D in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin D (PLM D) is a member of the phoslactomycin family of polyketide natural products produced by various Streptomyces species. These compounds have garnered significant interest due to their potent and selective inhibition of protein phosphatase 2A (PP2A), a key regulator of cellular processes, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery involved in its formation. It includes a summary of quantitative data, detailed experimental protocols for key analytical and genetic manipulation techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction

Phoslactomycins are a class of microbial metabolites characterized by a unique chemical scaffold featuring a phosphate ester, a substituted α,β-unsaturated δ-lactone ring, and a cyclohexane moiety. Among them, this compound is distinguished by the presence of a 4-methylbutyryl side chain. The biological activity of phoslactomycins, particularly their potent inhibition of PP2A, has established them as valuable leads in cancer and antiviral research. Understanding the biosynthesis of these complex molecules is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This guide focuses on the biosynthetic pathway of this compound in Streptomyces, providing a detailed technical resource for the scientific community.

The Phoslactomycin Biosynthetic Gene Cluster

The biosynthesis of phoslactomycins is orchestrated by a dedicated gene cluster, which has been identified and characterized in several Streptomyces species, including Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2] The gene cluster contains all the necessary genetic information for the synthesis of the polyketide backbone, its subsequent modifications, and the regulation of the pathway.

The core of the phoslactomycin biosynthetic machinery is a Type I modular polyketide synthase (PKS) encoded by the plm1-plm8 genes.[2] This enzymatic assembly line is responsible for the iterative condensation of small carboxylic acid units to form the characteristic polyketide chain of phoslactomycins.

In addition to the PKS genes, the cluster harbors a suite of genes encoding tailoring enzymes that modify the polyketide intermediate to yield the final phoslactomycin analogues. These include genes for:

-

Precursor Biosynthesis: Genes involved in the synthesis of the starter unit, cyclohexanecarboxyl-CoA (CHC-CoA).

-

Post-PKS Modifications: Genes encoding enzymes such as cytochrome P450 monooxygenases, oxidoreductases, aminotransferases, and kinases that carry out specific chemical transformations.[2]

-

Regulation: Genes that control the expression of the biosynthetic genes.

-

Transport: Genes likely involved in the export of the final products.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: initiation with a specific starter unit, elongation and backbone formation by the PKS, and a series of post-PKS modifications. The currently accepted model posits that Phoslactomycin B (PLM-B) is a key intermediate that is subsequently converted into other phoslactomycin analogues, including PLM D.[3][4]

Initiation and Polyketide Chain Assembly

The biosynthesis is initiated with the loading of cyclohexanecarboxylic acid (CHC) as the starter unit onto the PKS.[5] The modular PKS then catalyzes the sequential addition of extender units, primarily malonyl-CoA and ethylmalonyl-CoA, to build the polyketide chain.[1][6]

Formation of the Key Intermediate, Phoslactomycin B

Following the assembly of the polyketide chain by the PKS, a series of enzymatic reactions, including cyclization and the incorporation of a phosphate group, leads to the formation of Phoslactomycin B.

Post-PKS Tailoring Steps to this compound

This compound is derived from the intermediate Phoslactomycin G (PLM-G), which itself is formed from PLM-B. The final steps in the biosynthesis of this compound involve two key enzymatic modifications:

-

Hydroxylation: The cytochrome P450 monooxygenase, PlmS2 , catalyzes the hydroxylation of PLM-B at the C-18 position of the cyclohexane ring to produce PLM-G.[7][8]

-

Acylation: The acyltransferase, PlmS3 , then specifically transfers a 4-methylbutyryl group from its corresponding CoA-thioester (4-methylbutyryl-CoA) to the newly installed hydroxyl group of PLM-G, yielding this compound.[4] The substrate specificity of PlmS3 is a key determinant for the diversity of the phoslactomycin family.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Quantitative analysis of phoslactomycin production is essential for optimizing fermentation conditions and for metabolic engineering efforts. While comprehensive data for this compound is limited, studies on related compounds provide valuable insights.

| Parameter | Value | Organism/Condition | Reference |

| Enzyme Kinetics (PlmS2) | |||

| Km for PLM-B | 45.3 ± 9.0 µM | Recombinant PlmS2 from Streptomyces sp. HK803 | [7][8] |

| kcat | 0.27 ± 0.04 s-1 | Recombinant PlmS2 from Streptomyces sp. HK803 | [8] |

| Production Titers | |||

| PLM-B Production | 6-fold higher than wild-type | plmS2 mutant of Streptomyces sp. HK803 | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of phoslactomycin biosynthesis.

Gene Knockout in Streptomyces

Genetic manipulation, such as gene knockout, is a fundamental tool for elucidating gene function in biosynthetic pathways. The following workflow outlines a typical gene knockout procedure in Streptomyces using CRISPR/Cas9-based methods.

Protocol Outline for CRISPR/Cas9-mediated Gene Deletion: [9][10]

-

sgRNA Design: Design a specific single-guide RNA (sgRNA) to target the gene of interest.

-

Plasmid Construction: Clone the sgRNA expression cassette and the Cas9 gene into a suitable E. coli-Streptomyces shuttle vector. A repair template consisting of the upstream and downstream flanking regions of the target gene is also included.

-

Conjugation: Introduce the constructed plasmid into the target Streptomyces strain via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Selection and Screening: Select for Streptomyces exconjugants on appropriate antibiotic-containing media. Screen for the desired double-crossover mutants, where the target gene has been replaced by the repair template, using PCR with primers flanking the target region.

-

Verification: Confirm the gene deletion by sequencing the PCR product from the mutant strain.

-

Phenotypic Analysis: Analyze the mutant strain for changes in the production profile of phoslactomycins using techniques like HPLC-MS.

In Vitro Enzyme Assays

Protocol for PlmS2-mediated Hydroxylation of PLM-B: [7]

-

Enzyme Purification: Express and purify His-tagged PlmS2 from a suitable host, such as E. coli or a heterologous Streptomyces strain.

-

Reaction Mixture: Prepare a reaction mixture containing purified PlmS2, the substrate PLM-B, a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), and a cofactor regenerating system for the P450 enzyme (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analysis: Analyze the extracted products by HPLC-MS to detect the formation of PLM-G.

Extraction and Quantification of Phoslactomycins

-

Fermentation and Extraction: Grow the Streptomyces strain in a suitable liquid medium. After a specific fermentation period, harvest the culture broth and extract the phoslactomycins using an appropriate organic solvent (e.g., ethyl acetate).

-

Sample Preparation: Evaporate the organic extract to dryness and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

HPLC-MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile-water with formic acid) to separate the different phoslactomycin analogues.

-

Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified standard of the compound. Mass spectrometry is used to confirm the identity of the peaks.

Regulation of Phoslactomycin Biosynthesis

The production of phoslactomycins is tightly regulated to coordinate with the growth and developmental stages of the producing Streptomyces strain. In S. platensis, two positive transcriptional regulators, PnR1 and PnR2 , have been identified.[1] These regulators are believed to activate the transcription of the structural genes in the phoslactomycin biosynthetic gene cluster. The regulatory network is likely complex, involving a cascade where PnR2 may also regulate the expression of pnR1.

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of this compound in Streptomyces. The elucidation of the biosynthetic gene cluster and the characterization of the key enzymes involved have laid a strong foundation for further research. The provided experimental workflows and quantitative data serve as a valuable resource for scientists aiming to study and manipulate this important biosynthetic pathway. Future efforts in this field will likely focus on the complete in vitro reconstitution of the pathway, a more detailed understanding of the regulatory network, and the application of metabolic engineering strategies to enhance the production of this compound and to generate novel, bioactive analogues for drug discovery.

References

- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genetic manipulation of the biosynthetic process leading to phoslactomycins, potent protein phosphatase 2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The plmS2-Encoded Cytochrome P450 Monooxygenase Mediates Hydroxylation of Phoslactomycin B in Streptomyces sp. Strain HK803 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The plmS2-encoded cytochrome P450 monooxygenase mediates hydroxylation of phoslactomycin B in Streptomyces sp. strain HK803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 10. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. innovationtoimpact.org [innovationtoimpact.org]

An In-depth Technical Guide to the Phoslactomycin D Polyketide Synthase (PKS) Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycins (PLMs) are a family of polyketide natural products that exhibit a range of potent biological activities, including antifungal, antibacterial, and antitumor properties.[1] Their mechanism of action involves the inhibition of protein serine/threonine phosphatase 2A (PP2A), a key regulator of cellular processes.[1] The unique structural features and significant therapeutic potential of phoslactomycins, particularly Phoslactomycin D (PLM D), have made their biosynthetic pathway a subject of intense research. This technical guide provides a comprehensive overview of the this compound polyketide synthase (PKS) gene cluster, detailing its genetic organization, the functions of its constituent genes, and the biochemical processes leading to the synthesis of the phoslactomycin scaffold. Furthermore, this guide presents available quantitative data, detailed experimental protocols for the study of this system, and visual representations of key pathways and workflows to aid researchers in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

Genetic Organization of the Phoslactomycin Biosynthetic Gene Cluster

The biosynthetic gene cluster for phoslactomycins has been identified and characterized in several Streptomyces species, including Streptomyces platensis SAM-0654 and Streptomyces sp. HK-803.[1][2] In S. platensis, the cluster is comprised of 27 open reading frames (ORFs) distributed across two separate genomic regions.[1] The entire gene cluster from Streptomyces sp. HK-803 spans approximately 75 kb.[2] The organization of the gene cluster reveals a modular type I polyketide synthase system responsible for the assembly of the polyketide backbone, along with genes for precursor supply, post-PKS modifications, and regulation.

A summary of the key genes and their proposed functions within the phoslactomycin biosynthetic gene cluster is presented in Table 1.

| Gene(s) | Proposed Function | Reference |

| plm1-plm8 | Type I Polyketide Synthase (PKS) modules | [3] |

| plmT7 | Butyryl-CoA dehydrogenase, involved in precursor biosynthesis | [3] |

| plmS2, plmT4 | Cytochrome P450 monooxygenases, involved in post-PKS modification | [3] |

| plmT8 | Oxidoreductase, involved in post-PKS modification | [3] |

| plmT1 | Aminotransferase, involved in post-PKS modification | [3] |

| plmT5 | Kinase, involved in post-PKS modification | [3] |

| pnR1, pnR2 | Positive transcriptional regulators | [1] |

| - | ABC transporter | [3] |

Biosynthesis of the Phoslactomycin Polyketide Chain

The biosynthesis of the phoslactomycin core is initiated by a loading module that selects cyclohexanecarboxyl-CoA (CHC-CoA) as a starter unit.[1] The polyketide chain is then extended through the sequential action of seven extension modules. These modules incorporate specific extender units, primarily malonyl-CoA and ethylmalonyl-CoA, to construct the linear polyketide backbone.[1] The loading domain and the subsequent seven extension modules of the PLM PKS are responsible for generating an unusual linear unsaturated polyketide chain that contains both E- and Z-double bonds.[2]

Substrate Specificity of PKS Modules

In vitro reconstitution of the initial six modules of the Phoslactomycin PKS from Streptomyces platensis has provided insights into the substrate specificity of the acyltransferase (AT) domains. Competitive assays have demonstrated that the malonyl-CoA specific modules exhibit high fidelity for their cognate substrate. In contrast, the ethylmalonyl-CoA specific module (PnC) displays a degree of promiscuity, tolerating other α-substituted extender units while discriminating against malonyl-CoA.[4][5] The ratio of transacylation to hydrolysis appears to be a key factor in controlling the incorporation of extender units in the PnC module.[4][5]

| PKS Module | Natural Extender Unit | Observed Substrate Specificity | Reference |

| PnA, PnB, PnD, PnE, PnF | Malonyl-CoA | Exclusively accepts malonyl-CoA | [4][5] |

| PnC | Ethylmalonyl-CoA | Tolerates various α-substituted derivatives, but discriminates against malonyl-CoA | [4][5] |

Post-PKS Modifications

Following the assembly of the polyketide chain by the PKS modules, a series of tailoring enzymes modify the linear intermediate to yield the final phoslactomycin analogues. These post-PKS modifications include hydroxylations, esterifications, and other enzymatic transformations. For instance, the hydroxylation of the cyclohexanecarboxylic acid-derived side chain of PLM-B is catalyzed by the cytochrome P450 monooxygenase PlmS2, which is a key step leading to the formation of other PLM analogues.[2]

Regulation of Phoslactomycin Biosynthesis

The expression of the phoslactomycin biosynthetic gene cluster is tightly regulated. In Streptomyces platensis SAM-0654, two positive transcriptional regulators, PnR1 and PnR2, have been identified.[1] Gene inactivation and transcription analysis have revealed a hierarchical regulatory cascade where PnR2 governs the transcription of pnR1. Both PnR1 and PnR2 then act to activate the transcription of the structural biosynthetic genes.[1]

Quantitative Data

While detailed kinetic parameters for the individual enzymes of the phoslactomycin PKS are not extensively reported in the literature, some quantitative data regarding production titers is available. Genetic engineering of the biosynthetic pathway has shown promise for improving the yield of specific phoslactomycin analogues. For example, the targeted allelic replacement of the plmS2 gene in Streptomyces sp. HK-803 resulted in a mutant strain that selectively produced Phoslactomycin B at titers 6-fold higher than the wild-type strain.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound PKS gene cluster. These protocols are based on established techniques in the field of Streptomyces genetics and natural product biosynthesis.

Gene Inactivation in Streptomyces platensis

This protocol describes a general method for targeted gene inactivation using PCR-targeting, which can be adapted for genes within the phoslactomycin cluster in S. platensis.

Workflow Diagram for Gene Inactivation:

Methodology:

-

Construct the Gene Replacement Cassette:

-

Design primers with 50-60 bp homology arms flanking the gene of interest.

-

Use these primers to PCR amplify a disruption cassette, typically an antibiotic resistance gene like apr (apramycin resistance), from a template plasmid.

-

Clone the amplified cassette into a suitable temperature-sensitive E. coli-Streptomyces shuttle vector.

-

-

Intergeneric Conjugation:

-

Transform the resulting plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor and S. platensis recipient strains to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic for the disruption cassette) after 16-20 hours.

-

-

Selection of Mutants:

-

Incubate the plates at a permissive temperature (e.g., 30°C) to allow for single-crossover events.

-

Subculture the resulting exconjugants on selective media at a non-permissive temperature (e.g., 39°C) to select for single-crossover integrants.

-

To select for double-crossover events, screen for colonies that have lost the vector-encoded resistance marker by replica plating.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from putative double-crossover mutants.

-

Confirm the correct gene replacement event by PCR using primers flanking the target gene and by sequencing the PCR product.

-

Analyze the fermentation broth of the mutant strain by HPLC-MS to confirm the abolition of this compound production or the accumulation of a biosynthetic intermediate.

-

Heterologous Expression of the Phoslactomycin Gene Cluster

This protocol outlines a general procedure for the heterologous expression of the entire phoslactomycin gene cluster in a suitable Streptomyces host, such as S. coelicolor or S. lividans.

Methodology:

-

Cloning the Gene Cluster:

-

Construct a cosmid or BAC library of S. platensis genomic DNA.

-

Screen the library by PCR using primers specific to key genes in the phoslactomycin cluster (e.g., a ketosynthase domain).

-

Identify and isolate cosmids/BACs containing the entire gene cluster.

-

-

Transfer to a Heterologous Host:

-

Introduce the cosmid/BAC carrying the phoslactomycin gene cluster into a suitable Streptomyces host strain (e.g., S. coelicolor M1152 or S. lividans TK24) via protoplast transformation or intergeneric conjugation.

-

Select for transformants/exconjugants using the appropriate antibiotic resistance marker present on the cosmid/BAC.

-

-

Analysis of this compound Production:

-

Cultivate the heterologous host strain under various fermentation conditions.

-

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts for the production of this compound and other phoslactomycin analogues using HPLC-MS and compare with authentic standards.

-

In Vitro Reconstitution and Analysis of PKS Modules

This protocol describes the in vitro reconstitution of PKS modules to study their activity and substrate specificity.

Methodology:

-

Protein Expression and Purification:

-

Clone the genes encoding the desired PKS modules into an E. coli expression vector (e.g., pET series).

-

Express the proteins in an E. coli host strain such as BL21(DE3).

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Convert the apo-acyl carrier protein (ACP) domains to their active holo-form using a phosphopantetheinyl transferase (PPTase) such as Sfp.

-

-

In Vitro PKS Assay:

-

Set up a reaction mixture containing the purified PKS module(s), the starter unit (e.g., cyclohexanecarboxyl-CoA), the extender unit(s) (e.g., malonyl-CoA and/or ethylmalonyl-CoA), NADPH, and a suitable buffer.

-

Initiate the reaction by adding the PKS enzymes.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Quench the reaction and extract the polyketide products.

-

-

Product Analysis:

-

Analyze the extracted products by HPLC-MS to identify and quantify the synthesized polyketides.

-

For substrate specificity studies, perform competitive assays with a mixture of natural and non-natural extender units and determine the relative incorporation of each substrate.

-

Conclusion and Future Perspectives

The this compound PKS gene cluster represents a fascinating and complex biosynthetic system that produces a family of natural products with significant therapeutic potential. This guide has provided a detailed overview of the current understanding of this system, from its genetic organization to the biochemical reactions it governs. The provided experimental protocols offer a starting point for researchers aiming to further elucidate the intricacies of phoslactomycin biosynthesis, engineer the pathway for the production of novel analogues, or improve the production titers of these valuable compounds.

Future research in this area will likely focus on several key aspects. The detailed kinetic characterization of each enzyme in the pathway will provide a more complete quantitative understanding of the biosynthetic process. The elucidation of the structures of the PKS modules and tailoring enzymes will offer insights into their catalytic mechanisms and substrate specificities. Furthermore, the continued development of synthetic biology tools and metabolic engineering strategies will undoubtedly lead to the generation of novel phoslactomycin derivatives with improved pharmacological properties, paving the way for the development of new and effective therapeutic agents.

References

- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Steps Towards Deciphering the Post-Polyketide Synthase Tailoring Steps" by Patience Marimo [pdxscholar.library.pdx.edu]

- 4. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Phoslactomycin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin D belongs to a class of potent, naturally occurring inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes. The phoslactomycin family, and its structural analogs and derivatives, have garnered significant attention in the scientific community for their potential as therapeutic agents, exhibiting a range of biological activities including antifungal, antibacterial, and antitumor properties. This technical guide provides a comprehensive overview of the known structural analogs and derivatives of this compound, detailing their chemical structures, biological activities with a focus on quantitative data, and the underlying mechanisms of action. Furthermore, this guide includes detailed experimental protocols for key synthetic and analytical procedures, and visual representations of the core signaling pathways modulated by these compounds.

Introduction to the Phoslactomycin Family

The phoslactomycins are a series of polyketide natural products originally isolated from Streptomyces species. Their unique chemical architecture, featuring an α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene system, and a cyclohexane ring, is central to their biological function. The primary molecular target of the phoslactomycins is the catalytic subunit of Protein Phosphatase 2A (PP2A), a key regulator of cellular signaling. Phoslactomycin A has been shown to directly bind to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), leading to the inhibition of its phosphatase activity.[1] This inhibition disrupts downstream signaling cascades, such as the MAPK and Wnt pathways, which are often dysregulated in various diseases, including cancer and fungal infections.

Structural Analogs and Derivatives of this compound

The phoslactomycin family comprises a range of naturally occurring analogs, each with distinct substitutions on the core structure. These structural variations significantly influence their biological potency and selectivity.

Phoslactomycins A-F, H, and I

The initial discovery of phoslactomycins included compounds A through F, which primarily differ in the substituent on the cyclohexane ring.[2] Later discoveries identified Phoslactomycin H and I, which exhibit further structural diversity.[3]

Lactomycins A-C: The Dephosphorylated Derivatives

Lactomycins A, B, and C are dephosphorylated analogs of the phoslactomycins. Their discovery revealed that the phosphate group is not an absolute requirement for biological activity, as these compounds exhibit potent inhibitory effects against cathepsin B.[4]

Novel Heterocyclic Analogs: Cyclolactomycins and Isocyclolactomycins

Recent research has led to the isolation of unprecedented heterocyclic analogs, the cyclolactomycins and isocyclolactomycins, from a wasp nest-derived Streptomyces sp.[2] The complete elucidation of their structures and biological activities is an active area of investigation.

Quantitative Biological Activity

The biological activity of Phoslactomycin analogs and derivatives has been quantified against various targets. The following tables summarize the available data, providing a comparative overview of their potency.

| Compound | Target | Activity | Value | Reference |

| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | IC50 | 4.7 µM | [5] |

| Phoslactomycin Derivatives | Pyricularia oryzae and Septoria tritici | ED50 | 7-16 µM | [6] |

| Lactomycin A | Cathepsin B | IC50 | 0.8 µg/mL | [4] |

| Lactomycin B | Cathepsin B | IC50 | 4.5 µg/mL | [4] |

| Lactomycin C | Cathepsin B | IC50 | 2.5 µg/mL | [4] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the phoslactomycin family is the inhibition of PP2A. This phosphatase plays a crucial role as a tumor suppressor by negatively regulating key oncogenic signaling pathways.[7]

Regulation of the MAPK Signaling Pathway

PP2A dephosphorylates and inactivates key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including MEK and ERK.[8] Inhibition of PP2A by phoslactomycins leads to the sustained activation of the MAPK cascade, which can paradoxically induce apoptosis in some cancer cells.

Regulation of the Wnt Signaling Pathway

The Wnt signaling pathway is critical for embryonic development and tissue homeostasis. PP2A, in a complex with APC and Axin, promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[9] By inhibiting PP2A, phoslactomycins can lead to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target gene expression.

Experimental Protocols

This section provides an overview of the key experimental procedures for the synthesis and biological evaluation of phoslactomycin analogs. For detailed, step-by-step protocols, readers are directed to the supplementary information of the cited literature.

General Synthetic Strategy for the Phoslactomycin Core

The total synthesis of phoslactomycins is a complex undertaking that has been achieved through various convergent strategies. A common approach involves the synthesis of three key fragments: the δ-lactone moiety, a central fragment containing the phosphate group, and the substituted cyclohexane ring. These fragments are then coupled to assemble the final molecule. Key reactions often employed include asymmetric aldol reactions, Nozaki-Hiyama-Kishi reactions, and Horner-Wadsworth-Emmons olefinations.

PP2A Inhibition Assay

The inhibitory activity of phoslactomycin analogs against PP2A is typically determined using a colorimetric assay. The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by purified PP2A enzyme. The amount of free phosphate released is quantified by measuring the absorbance of a malachite green-molybdate complex.

Antifungal Susceptibility Testing

The antifungal activity of these compounds is evaluated using standard microdilution methods. Fungal strains are cultured in the presence of serial dilutions of the test compounds, and the minimum inhibitory concentration (MIC) or the effective dose for 50% inhibition (ED50) is determined by measuring the optical density of the cultures.

Cathepsin B Inhibition Assay

The inhibition of cathepsin B activity is measured using a fluorometric assay. The assay utilizes a synthetic substrate that releases a fluorescent molecule upon cleavage by cathepsin B. The rate of fluorescence increase is monitored to determine the enzyme activity in the presence and absence of the inhibitors.

Conclusion and Future Directions

The phoslactomycin family of natural products represents a promising class of compounds with significant therapeutic potential. Their ability to potently and selectively inhibit PP2A makes them valuable tools for studying cellular signaling and for the development of novel anticancer and antifungal agents. The discovery of dephosphorylated and heterocyclic analogs has expanded the chemical diversity of this family and opened new avenues for structure-activity relationship studies.

Future research in this area will likely focus on:

-

The total synthesis of the more complex and novel analogs, such as the cyclolactomycins and isocyclolactomycins.

-

A more comprehensive evaluation of the biological activity of the full range of analogs to establish a clearer structure-activity relationship.

-

The elucidation of the precise molecular mechanisms by which PP2A inhibition leads to the diverse biological effects observed.

-

The development of more potent and selective phoslactomycin-based inhibitors with improved pharmacological properties for clinical applications.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in the rich chemistry and biology of the phoslactomycin family of natural products. The continued exploration of these fascinating molecules holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Phosphatase 2A in the Regulation of Wnt Signaling, Stem Cells, and Cancer. | Vanderbilt University Medical Center [medsites.vumc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]

- 8. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Phoslactomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity screening of Phoslactomycin D, a member of the phoslactomycin (PLM) class of natural products. Phoslactomycins are polyketide metabolites produced by various Streptomyces species and have garnered significant interest for their diverse and potent biological activities, including antifungal, antibacterial, and antitumor effects.[1][2] While specific data for this compound is limited in publicly available literature, this guide will draw upon data from closely related and well-characterized phoslactomycins, such as Phoslactomycin A and F, as representative examples of the class. The primary molecular target of phoslactomycins is protein serine/threonine phosphatase 2A (PP2A), a crucial regulator of numerous cellular processes.[1][3]

Quantitative Biological Activity Data

The biological activity of phoslactomycins is typically quantified through various in vitro assays to determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound Class | Target/Assay | Organism/Cell Line | IC50 Value | Reference |

| Phoslactomycins | Protein Phosphatase 2A (PP2A) | Bovine Heart | 4.7 µM (for PLM-F) | [1] |

| Phoslactomycins | Antifungal Activity (against Pyricularia oryzae) | Fungi | ED50: 7-16 µM | [4] |

| Phoslactomycins | Antifungal Activity (against Septoria tritici) | Fungi | ED50: 7-16 µM | [4] |

| Lactomycins (Dephosphorylated PLMs) | Cathepsin B | Not Specified | 0.8 to 4.5 µg/mL | [4] |

Key Experimental Protocols

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the enzymatic activity of PP2A. A common method involves a colorimetric assay using a synthetic phosphopeptide substrate.

Principle: The phosphatase activity of PP2A is measured by the dephosphorylation of a specific substrate, leading to a detectable signal. The presence of an inhibitor, such as a phoslactomycin, will reduce the dephosphorylation and thus the signal, in a dose-dependent manner.

Materials:

-

Recombinant human PP2A catalytic subunit[5]

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)[6]

-

Malachite Green Phosphate Assay Kit

-

This compound (or other phoslactomycins)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1% BSA)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the PP2A enzyme to each well, followed by the different concentrations of this compound or a vehicle control.

-

Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at 30°C to allow for binding.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal species using the broth microdilution method.

Principle: The growth of a fungal strain is monitored in the presence of serial dilutions of the antifungal agent. The MIC is the lowest concentration of the agent that prevents visible growth.

Materials:

-

Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

Standardized fungal inoculum

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

This compound

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A for yeasts or M38-A for filamentous fungi).

-

Add the fungal inoculum to each well of the microplate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

-

Determine the MIC by visual inspection for the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of mammalian cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

-

Mammalian cell line (e.g., NIH/3T3, HeLa)[1]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-